molecular formula C7H12O2 B6148141 3-propoxycyclobutan-1-one CAS No. 1541990-32-2

3-propoxycyclobutan-1-one

Cat. No.: B6148141
CAS No.: 1541990-32-2
M. Wt: 128.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propoxycyclobutan-1-one is a cyclic ketone featuring a four-membered cyclobutane ring with a ketone group at position 1 and a propoxy (-OCH₂CH₂CH₃) substituent at position 3. The cyclobutanone core introduces significant ring strain, making the compound reactive, particularly in ring-opening or rearrangement reactions. The propoxy group contributes steric bulk and moderate polarity due to its ether oxygen, which can act as a hydrogen bond acceptor.

Properties

CAS No.

1541990-32-2

Molecular Formula

C7H12O2

Molecular Weight

128.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutane-containing compounds, including 3-propoxycyclobutan-1-one, can be achieved through various methods. One common approach is the [2+2] cycloaddition of two electron-rich olefins. This reaction typically requires harsh conditions, but an alternative method involves oxidizing one of the substrates to generate a radical cation, which is sufficiently reactive under milder conditions . Other methods include cyclopropanol ring expansions and ring enlargement of oxaspiropentanes .

Industrial Production Methods

Industrial production methods for cyclobutane derivatives often involve large-scale [2+2] cycloaddition reactions. These methods are optimized for high yield and purity, ensuring that the final product meets industrial standards. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-propoxycyclobutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of α-hydroxycyclopropyl carbinols, which can further rearrange to form disubstituted cyclobutanones.

    Reduction: Reduction reactions can convert cyclobutanones to cyclobutanols.

    Substitution: Substitution reactions can introduce different functional groups into the cyclobutane ring.

Common Reagents and Conditions

    Oxidation: Common reagents include oxidizing agents like CAN (ceric ammonium nitrate) under an oxygen atmosphere.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted cyclobutanones and cyclobutanols, which can be further functionalized for specific applications.

Scientific Research Applications

3-propoxycyclobutan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and synthetic methodologies.

    Biology: Cyclobutane derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of cyclobutane derivatives in drug development.

    Industry: These compounds are used in the development of new materials with unique properties, such as high strength and flexibility.

Mechanism of Action

The mechanism of action of 3-propoxycyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-propoxycyclobutan-1-one with structurally related compounds, highlighting key differences in molecular properties, reactivity, and applications.

Property This compound 3-Methylcyclobutan-1-one 3-(tert-Butoxy)cyclobutane-1-carboxylic Acid 3-Mercaptobutan-2-one
Molecular Formula C₇H₁₂O₂ (inferred) C₅H₈O C₉H₁₆O₃ (inferred) C₄H₈OS
Molecular Weight (g/mol) 128.17 (calculated) 84.12 172.22 (calculated) 104.2
Key Functional Groups Cyclobutanone, ether Cyclobutanone, methyl Cyclobutane, carboxylic acid, tert-butoxy Linear ketone, thiol
Polarity Moderate (ether oxygen) Low (methyl group) High (carboxylic acid) Moderate (thiol)
Reactivity Ring-opening due to strain; ether cleavage under acidic conditions Ring-opening; methyl group inert Acid-catalyzed decarboxylation; tert-butoxy cleavage Thiol oxidation; ketone reactivity
Applications Potential synthon for strained intermediates Biochemical reagent Pharmaceutical/agrochemical precursor Specialty chemical (limited data)
Environmental Impact Likely low persistence (ether group) Not assessed Not assessed Not PBT/vPvB

Structural and Functional Group Analysis

  • Cyclobutanone Core: All compounds except 3-mercaptobutan-2-one feature cyclic structures. The cyclobutanone ring in this compound and 3-methylcyclobutan-1-one is highly strained, enhancing reactivity compared to linear analogs.
  • Substituent Effects : The propoxy group in this compound offers greater steric bulk and polarity than the methyl group in 3-methylcyclobutan-1-one . In contrast, 3-(tert-butoxy)cyclobutane-1-carboxylic acid has a bulkier tert-butoxy group and a reactive carboxylic acid, enabling diverse chemical transformations.

Physicochemical Properties

  • Solubility : The propoxy group’s ether oxygen may improve solubility in polar solvents compared to 3-methylcyclobutan-1-one , but less than the carboxylic acid in 3-(tert-butoxy)cyclobutane-1-carboxylic acid .
  • Stability: Ethers like this compound are generally more stable than thiols (e.g., 3-mercaptobutan-2-one ), which are prone to oxidation. However, the cyclobutanone ring remains susceptible to strain-driven reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.